4,5-Dimethyl-2-ethyl-3-thiazoline

Description

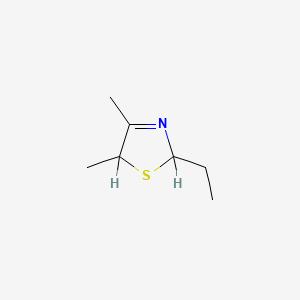

Structure

2D Structure

Properties

IUPAC Name |

2-ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACPVARWHDAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1N=C(C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868416 | |

| Record name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; meaty, vegetable odour | |

| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |

| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.001-1.010 | |

| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76788-46-0 | |

| Record name | 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76788-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,5-dimethyl-3-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076788460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2,5-dihydro-4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4,5-DIMETHYL-3-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7XZR26U8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of 4,5-Dimethyl-2-ethyl-3-thiazoline?

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,5-Dimethyl-2-ethyl-3-thiazoline, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While primarily utilized in the flavor and fragrance industry, the thiazoline scaffold is a key pharmacophore in numerous biologically active compounds, suggesting a broader potential for this molecule and its derivatives.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. The structure is characterized by an ethyl group at the 2-position and two methyl groups at the 4- and 5-positions of the 3-thiazoline ring. The compound exists as a mixture of isomers.[1]

Chemical Identifiers:

-

Systematic Name: 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole[1][2][3]

-

CAS Number: 76788-46-0[1]

-

Molecular Weight: 143.25 g/mol [1]

-

SMILES: CCC1SC(C)C(C)=N1[1]

-

InChI: 1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3[1]

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and organoleptic properties of this compound is presented in the table below.

| Property | Value |

| Physical State | Colorless to pale yellow liquid |

| Density | 0.971 g/mL at 25 °C[1] |

| Boiling Point | 198.00 to 200.00 °C at 760 mm Hg[2] |

| Flash Point | 65.6 °C (150.1 °F) - closed cup[1] |

| Refractive Index | n20/D 1.496[1] |

| Solubility | Soluble in alcohol; 61.77 mg/L in water at 25 °C (estimated)[2] |

| Organoleptic Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable[1][2] |

Synthesis of 2,4,5-Trisubstituted-3-Thiazolines: A General Experimental Approach

General Experimental Protocol:

-

Formation of the Thioamide Intermediate: An N-(β-hydroxy)amide can be converted to the corresponding N-(β-hydroxy)thioamide. This is often achieved through thionation using reagents like Lawesson's reagent or phosphorus pentasulfide.

-

Cyclization: The N-(β-hydroxy)thioamide undergoes cyclization to form the thiazoline ring. This can be induced by dehydrating agents or by heating. Alternatively, direct thioacylation of a β-amino alcohol can lead to the formation of the thiazoline.

-

Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.

The synthesis of 2-alkyl-2-thiazolines can also be achieved through the metalation of a 2-methyl-2-thiazoline precursor followed by alkylation with an appropriate haloalkane.

Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted-3-thiazolines.

Relevance in Drug Development and Biological Activity

While this compound is primarily recognized for its application in the flavor and fragrance industry, the thiazole and thiazoline heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[4][5]

Potential Pharmacological Significance of the Thiazoline Scaffold:

-

Anticancer Activity: Thiazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[4][6] The thiazole ring is a key structural component in some anticancer agents.

-

Antimicrobial Properties: The thiazole nucleus is present in several antimicrobial drugs.[7] Novel thiazole derivatives have shown potent activity against various bacterial and fungal strains.[6]

-

Anti-inflammatory Effects: Some thiazole-containing compounds, such as meloxicam, are non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Other Biological Activities: Thiazole and its derivatives have also been investigated for their potential as antiviral, antimalarial, antioxidant, and anticonvulsant agents.[4][5][6]

The presence of the thiazoline core in this compound suggests that this compound and its analogs could serve as scaffolds for the design and synthesis of novel therapeutic agents. Further research into the biological activities of this specific molecule and related derivatives is warranted.

The following diagram illustrates the potential drug discovery pathway starting from a thiazoline scaffold.

Safety and Handling

This compound is classified as a combustible liquid.[1] It is harmful if swallowed.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of eye shields, face shields, and gloves.[1]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and professionals in drug development, the true potential of this molecule may lie in its underlying thiazoline chemical structure. The diverse and significant biological activities associated with the thiazole and thiazoline families of compounds highlight the opportunity for further investigation into this compound and its derivatives as potential starting points for the development of novel therapeutic agents.

References

- 1. 4,5-二甲基-2-乙基-3-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [flavscents.com]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jetir.org [jetir.org]

- 8. This compound, 76788-46-0 [thegoodscentscompany.com]

The Elusive Meaty-Nutty Aroma: A Technical Guide to 2-Ethyl-4,5-dimethyl-3-thiazoline in Food

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 2-ethyl-4,5-dimethyl-3-thiazoline, a potent sulfur-containing aroma compound that contributes significantly to the desirable meaty and nutty notes in various cooked foods. While its presence is confirmed in several food matrices, quantitative data remains scarce in publicly available literature. This document summarizes the current knowledge on its natural occurrence, details the analytical methodologies for its identification, and presents a plausible formation pathway.

Natural Occurrence of 2-Ethyl-4,5-dimethyl-3-thiazoline

2-Ethyl-4,5-dimethyl-3-thiazoline has been identified as a key volatile component in thermally processed foods, primarily contributing to their characteristic savory aroma profiles. Its presence has been qualitatively confirmed in the following food products:

-

Cooked Meat: It is recognized as a contributor to the meaty aroma of both boiled beef and chicken broth.[1][2]

-

Toasted Sesame Oil: A related compound, 2-ethyl-4-methyl-3-thiazoline, was identified for the first time in a natural product, toasted sesame seed oil, highlighting the potential for similar thiazolines to be present in roasted seed products.[3]

Quantitative Data Summary

As of the latest literature review, there is a notable absence of specific quantitative data regarding the natural concentration of 2-ethyl-4,5-dimethyl-3-thiazoline in food products. Research has primarily focused on the qualitative identification of this compound as a contributor to the overall aroma profile. The following table reflects this data gap.

| Food Product | Concentration Range | Analytical Method | Reference |

| Boiled Beef Broth | Not Quantified | SDE, GC-MS, GC-O | [1][2] |

| Boiled Chicken Broth | Not Quantified | SDE, GC-MS, GC-O | [1][2] |

Note: The lack of quantitative data presents a significant research opportunity to understand the impact of processing conditions and food matrix composition on the formation of this important aroma compound.

Experimental Protocols for Analysis

The identification of 2-ethyl-4,5-dimethyl-3-thiazoline in food matrices requires sophisticated analytical techniques to isolate and detect this volatile compound. The following sections detail the key experimental protocols cited in the literature.

Sample Preparation and Volatile Extraction

Two primary methods have been employed for the extraction of thiazolines and other volatile aroma compounds from food matrices:

1. Likens-Nickerson Simultaneous Distillation-Extraction (SDE)

This technique is particularly effective for isolating volatile and semi-volatile compounds from aqueous samples like meat broths.[1][2][4]

-

Principle: The sample is boiled in one flask, and a low-boiling point, water-immiscible solvent is boiled in another. The vapors are condensed together, and the condensed liquids are continuously separated, allowing for the extraction of volatile compounds from the aqueous phase into the organic solvent.

-

Apparatus: A Likens-Nickerson SDE apparatus.

-

Procedure:

-

Place the aqueous food sample (e.g., meat broth) in the sample flask.

-

Place a suitable organic solvent (e.g., dichloromethane or diethyl ether) in the solvent flask.

-

Heat both flasks to their respective boiling points.

-

Continue the distillation-extraction for a defined period (e-g., 2 hours).

-

Cool the apparatus and collect the organic solvent containing the extracted volatiles.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen before analysis.

-

2. Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique that is particularly gentle and minimizes the formation of artifacts, making it suitable for the analysis of thermally labile compounds.[5][6][7] It was used in the identification of a related thiazoline in toasted sesame oil.[3]

-

Principle: The sample, dissolved in a suitable solvent, is introduced dropwise into a heated flask under high vacuum. The volatile compounds evaporate at a low temperature and are collected in a cold trap, while non-volatile components remain in the flask.

-

Apparatus: A Solvent-Assisted Flavor Evaporation (SAFE) unit.

-

Procedure:

-

Extract the food sample with a suitable solvent (e.g., diethyl ether).

-

Dry the extract over anhydrous sodium sulfate.

-

Introduce the dried extract into the dropping funnel of the SAFE apparatus.

-

Apply a high vacuum to the system.

-

Gently heat the distillation flask.

-

Add the extract dropwise into the heated flask.

-

Collect the volatile compounds in the cold trap cooled with liquid nitrogen.

-

Rinse the apparatus with a small amount of solvent to recover all volatiles.

-

Concentrate the collected extract before analysis.

-

Chromatographic Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation and identification of volatile compounds.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar column (e.g., DB-5 or equivalent) and a polar column (e.g., DB-FFAP or equivalent) are often used for comprehensive analysis.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that uses the human nose as a detector to identify odor-active compounds in a complex mixture.[8][9][10]

-

Principle: The effluent from the gas chromatograph is split between a conventional detector (e.g., FID or MS) and a sniffing port where a trained panelist can assess the odor of the eluting compounds.

-

Procedure:

-

The analysis is performed using a GC equipped with an olfactory detection port.

-

A trained panelist sniffs the effluent and records the retention time and a descriptor for each odor perceived.

-

The results are compiled into an aromagram, which shows the odor-active regions of the chromatogram.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract and identifying the highest dilution at which an odor can still be detected.

-

Formation Pathway of 2-Ethyl-4,5-dimethyl-3-thiazoline

The formation of 2-ethyl-4,5-dimethyl-3-thiazoline in cooked food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. A plausible pathway has been proposed for its formation in meat.[1][2][11]

The key precursors are believed to be 3-mercapto-2-pentanone and acetaldehyde .

-

3-Mercapto-2-pentanone can be formed from the reaction of cysteine with 2,3-pentanedione, a dicarbonyl compound derived from the degradation of sugars.

-

Acetaldehyde is a common product of the Strecker degradation of the amino acid alanine.

The proposed reaction involves the condensation of the amino group of 3-mercapto-2-pentanone with the carbonyl group of acetaldehyde, followed by cyclization and dehydration to form the thiazoline ring.

Caption: Proposed Maillard reaction pathway for the formation of 2-ethyl-4,5-dimethyl-3-thiazoline.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline in a food sample.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. youtube.com [youtube.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. mdpi.com [mdpi.com]

- 9. imreblank.ch [imreblank.ch]

- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 4,5-Dimethyl-2-ethyl-3-thiazoline in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, generates a vast array of heterocyclic compounds that define the sensory profiles of cooked foods. Among these, sulfur-containing volatiles, particularly thiazolines, are recognized for their potent, often meaty and savory aromas. This technical guide focuses on the formation, chemical properties, and potential biological significance of a key thiazoline, 4,5-dimethyl-2-ethyl-3-thiazoline. Formed from the reaction of cysteine, a dicarbonyl compound, and an aldehyde, this molecule contributes nutty, meaty, and coffee-like notes to a variety of thermally processed foods. This document provides an in-depth overview of its formation pathway, methods for its synthesis and analysis, and a review of the biological activities associated with thiazoline compounds, offering a valuable resource for researchers in food science, flavor chemistry, and drug development who may encounter this class of molecules.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a wide range of cooked foods, including baked goods, roasted coffee, and cooked meats. A significant class of compounds generated during the Maillard reaction are heterocyclic aroma compounds, which often possess low odor thresholds and contribute significantly to the overall sensory experience.

Among the sulfur-containing amino acids, cysteine plays a crucial role as a precursor in the formation of many potent flavor compounds. Its reaction with dicarbonyl intermediates and aldehydes, also generated during the Maillard reaction, leads to the formation of thiazoles, thiazolines, and other sulfur-containing heterocycles. These compounds are often associated with savory, meaty, and roasted aromas.

This guide specifically delves into the chemistry and significance of this compound, a notable flavor compound identified in various food systems. Understanding its formation and properties is essential for controlling and optimizing flavor development in food processing. Furthermore, given the interest in the biological activities of Maillard reaction products, this guide also explores the potential physiological effects of thiazoline derivatives, a topic of increasing relevance to drug development professionals.

Formation of this compound

The formation of this compound is a multi-step process that occurs during the advanced stages of the Maillard reaction. The key precursors for its synthesis are:

-

A sulfur source: Primarily the amino acid cysteine.

-

A dicarbonyl compound: 2,3-Butanedione (diacetyl) is the precursor for the 4,5-dimethyl substitution on the thiazoline ring.

-

An aldehyde: Propanal or its precursors provide the 2-ethyl group.

The general reaction pathway is initiated by the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive intermediates then participate in condensation reactions with the dicarbonyl and aldehyde to form the thiazoline ring.

Proposed Formation Pathway

The following diagram illustrates the proposed reaction mechanism for the formation of this compound from cysteine, 2,3-butanedione, and propanal.

Physicochemical and Organoleptic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NS |

| Molecular Weight | 143.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable[1] |

| Boiling Point | 198-200 °C at 760 mmHg |

| Flash Point | 65.6 °C (150.1 °F) - closed cup[1] |

| Solubility | Soluble in alcohol; slightly soluble in water (61.77 mg/L at 25 °C est.) |

Experimental Protocols

Synthesis of this compound (Model System)

This protocol describes a general laboratory-scale synthesis based on the reaction of its key precursors.

Materials:

-

L-Cysteine hydrochloride

-

2,3-Butanedione (Diacetyl)

-

Propanal

-

Phosphate buffer (0.1 M, pH 7.0)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve L-cysteine hydrochloride (10 mmol) in 50 mL of phosphate buffer (pH 7.0).

-

Add 2,3-butanedione (10 mmol) and propanal (10 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. The solution will typically develop a brown color, indicative of the Maillard reaction.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution three times with 30 mL portions of dichloromethane in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate the solvent using a rotary evaporator at low pressure and a water bath temperature of 40°C.

-

The resulting crude oil contains this compound and can be further purified by column chromatography if necessary.

Extraction and Quantification by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in a food matrix or model system. Optimization of parameters for specific matrices is recommended.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic crimp caps

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sample matrix (e.g., cooked meat broth, Maillard reaction model system)

HS-SPME Procedure:

-

Place 5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 2 mL of saturated NaCl solution to enhance the release of volatile compounds.

-

Add a known concentration of the internal standard.

-

Immediately seal the vial with a magnetic crimp cap.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-MS Parameters (Example):

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

-

MS Transfer Line: 250°C

-

Ion Source: 230°C

-

Mass Range: m/z 35-350

-

Ionization Mode: Electron Impact (EI) at 70 eV

Quantification:

Quantification is achieved by creating a calibration curve using standard solutions of this compound and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Potential Biological Role and Significance for Drug Development

While this compound is primarily known for its contribution to food flavor, the broader class of thiazole and thiazoline derivatives has garnered significant attention in medicinal chemistry for their diverse biological activities. This is of particular interest to drug development professionals who may encounter these structures in natural product screening or synthetic compound libraries.

Known Biological Activities of Thiazole and Thiazoline Derivatives

Thiazole and its derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Antimicrobial activity: Many thiazole-containing compounds have demonstrated antibacterial and antifungal properties.

-

Anticancer activity: Certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines.[2][3] The thiazole ring is a structural component of several approved anticancer drugs.

-

Anti-inflammatory effects: Some synthetic thiazole compounds have been investigated for their potential to modulate inflammatory pathways.

-

Other activities: Thiazole derivatives have also been explored for their potential as antiviral, antidiabetic, and neuroprotective agents.

Signaling Pathways and Cellular Effects

The mechanisms by which thiazole derivatives exert their biological effects are varied and depend on the specific molecular structure. Some have been shown to interact with key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, certain thiazole-based compounds have been found to inhibit protein kinases, which are critical regulators of cellular signaling.

It is important to note that specific studies on the biological activity of this compound are limited. However, given the established bioactivity of the thiazole scaffold, it is plausible that this and other food-derived thiazolines could have biological effects. For drug development professionals, the presence of such compounds in the diet and their potential to interact with biological targets warrants consideration, particularly in the context of drug metabolism and off-target effects.

Conclusion

This compound is a significant contributor to the desirable flavor profiles of many cooked foods, arising from the complex interplay of precursors in the Maillard reaction. Its formation from cysteine, 2,3-butanedione, and propanal highlights the intricate chemical transformations that generate potent aroma compounds. The methodologies for its synthesis and analysis, particularly HS-SPME-GC-MS, provide robust tools for researchers to study and modulate its formation in various systems. While the primary focus on this compound has been in the realm of food and flavor science, the known biological activities of the broader thiazoline class suggest a potential for physiological effects that may be of interest to the pharmaceutical and drug development sectors. Further research into the specific biological activities of food-derived thiazolines like this compound is warranted to fully understand their impact on human health.

References

Key physical and chemical properties of 4,5-Dimethyl-2-ethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic compound recognized for its significant contribution to the flavor and fragrance industry. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. The document is structured to serve as a vital resource for professionals in research and development, offering detailed data, generalized experimental protocols for property determination, and logical diagrams to illustrate key processes. While this compound is primarily utilized for its organoleptic qualities, the thiazoline scaffold is of interest in medicinal chemistry, making a thorough understanding of its properties valuable for broader applications.

Core Physical and Chemical Properties

This compound is a volatile organic compound that exists as a mixture of isomers. Its properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | [1][2] |

| Synonyms | 2-Ethyl-4,5-dimethyl-3-thiazoline, 2-Ethyl-4,5-dimethylthiazoline | [1][2] |

| CAS Number | 76788-46-0 | |

| Molecular Formula | C₇H₁₃NS | [2] |

| Molecular Weight | 143.25 g/mol | |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Odor Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable | |

| Boiling Point | 198-200 °C @ 760 mmHg | |

| 65 °C @ 3 mmHg | ||

| Density | 0.971 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.496 | |

| Flash Point | 65.6 °C (150.1 °F) - Closed Cup | |

| Solubility | Soluble in alcohol.[3] Estimated water solubility: 61.77 mg/L @ 25 °C. | [1][3] |

| Purity (Assay) | Typically ≥97% | |

| Storage Conditions | Store in a cool, well-ventilated place. |

Synthesis and Reactivity

Synthesis

The synthesis of 2,4,5-trisubstituted thiazolines is commonly achieved through a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[4][5][6] For this compound, a plausible synthetic route involves the reaction of 3-bromo-2-butanone with propanethioamide. The reaction proceeds via an initial Sₙ2 substitution, followed by intramolecular cyclization and dehydration to yield the final thiazoline product.

Caption: A diagram illustrating the Hantzsch-type synthesis pathway for thiazolines.

Chemical Reactivity

The thiazoline ring possesses several reactive sites. The C=N imine bond is susceptible to hydrolysis under acidic conditions, which can lead to ring opening. The sulfur and nitrogen atoms act as nucleophilic centers.[7] The 3-thiazoline structure can be oxidized to the corresponding aromatic thiazole. Due to the presence of the sulfur heteroatom, thiazolines can also undergo reactions typical of sulfides, such as oxidation to sulfoxides and sulfones, although this can sometimes lead to ring-opening.[8]

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two methyl groups attached to the thiazoline ring (likely doublets or singlets depending on the specific isomer and coupling), and protons on the heterocyclic ring itself.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. Key resonances would include those for the C=N carbon (downfield, ~160-175 ppm), carbons adjacent to the sulfur and nitrogen atoms, and the aliphatic carbons of the ethyl and methyl substituents (upfield).[9]

-

Mass Spectrometry (EI): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation patterns would involve the loss of the ethyl group (M-29), and other cleavages of the thiazoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups (~2850-2950 cm⁻¹), a strong C=N stretching absorption (~1600-1670 cm⁻¹), and C-N and C-S stretching bands.[10]

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the specific determination of properties for this compound are proprietary. However, the following section outlines the standard, generalized methodologies used for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[11]

-

Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.[11][12]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]

-

Heating: The apparatus is heated gently and gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]

-

Measurement: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[12] The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11]

Determination of Density (Pycnometer/Gravimetric Method)

Density is the mass per unit volume of a substance.[13]

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using a digital balance.[14][15]

-

Volume and Mass of Liquid: A known volume of the liquid is carefully added to the container. Parallax error should be avoided when reading the volume from the meniscus.[14] The container with the liquid is then reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container.[15] The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[14] The procedure should be conducted at a constant, recorded temperature as density is temperature-dependent.[14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering the liquid.[16]

-

Calibration & Cleaning: The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue to prevent scratching.[17]

-

Sample Application: A few drops of the sample liquid are placed onto the lower prism. The prisms are then carefully closed to spread the liquid into a thin, even film.[17]

-

Measurement: Light is passed through the sample, and the user looks through the eyepiece. The controls are adjusted to bring the boundary line between the light and dark fields into sharp focus and center it on the crosshairs.[17]

-

Reading: The refractive index value is read from the instrument's scale, typically to four decimal places. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[18]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[19][20]

-

Apparatus: A closed-cup tester (e.g., Pensky-Martens or Tag) is used, which contains the sample in a sealed cup to simulate a closed environment.[20][21]

-

Procedure: A specified volume of the sample is placed in the test cup. The sample is heated at a slow, constant rate while being stirred.[19]

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.[19][20]

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite with a distinct flash inside the cup.[19] The barometric pressure is recorded and the final value is corrected.[19]

Quality Control and Analysis (Gas Chromatography-Mass Spectrometry)

As a flavor compound, purity and identity are critical. GC-MS is the primary analytical technique for this purpose.[22][23]

-

Sample Preparation: The sample is diluted in a suitable solvent.

-

Injection: A small volume of the diluted sample is injected into the gas chromatograph.

-

Separation: The volatile components are separated based on their boiling points and affinity for the GC column's stationary phase.

-

Detection & Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum acts as a molecular fingerprint, allowing for positive identification by comparison to a spectral library.[22] This process confirms the identity of the main compound and identifies any impurities.

Caption: A workflow diagram for the quality control and use of a flavor compound.

References

- 1. This compound [flavscents.com]

- 2. 2-ETHYL-4,5-DIMETHYL-3-THIAZOLINE [drugfuture.com]

- 3. This compound, 76788-46-0 [thegoodscentscompany.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. calnesis.com [calnesis.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. quora.com [quora.com]

- 16. Refractive index - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. delltech.com [delltech.com]

- 20. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 21. scimed.co.uk [scimed.co.uk]

- 22. rroij.com [rroij.com]

- 23. azolifesciences.com [azolifesciences.com]

The Olfactory Profile of 4,5-Dimethyl-2-ethyl-3-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Olfactory Properties

4,5-Dimethyl-2-ethyl-3-thiazoline is characterized by a distinct and multifaceted aroma. Its organoleptic properties are a key area of study for flavor chemists and sensory scientists.

Table 1: Physicochemical and Qualitative Olfactory Data for this compound

| Property | Value/Descriptor |

| Molecular Formula | C₇H₁₃NS |

| Molecular Weight | 143.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Type | Nutty, Meaty, Sulfurous, Musty, Coffee, Chocolate, Raw Vegetable[1][2] |

| Flavor Profile | Nutty, Nut Skin, Raw Vegetable, Cocoa, Earthy, Musty[1] |

| Odor Description (at 0.10% in dipropylene glycol) | Meaty, Nutty, Musty, Sulfurous, Coffee, Chocolate, Raw Vegetable[1][2] |

Note: Quantitative odor and flavor threshold values for this compound are not widely reported in publicly available scientific literature.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of volatile compounds like this compound are typically evaluated using a combination of analytical and sensory techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful and commonly employed method.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.

Key Methodological Steps:

-

Sample Preparation: The volatile compounds, including this compound, are extracted from the sample matrix (e.g., a food product or a pure solution). Common extraction techniques include solvent extraction, steam distillation, or solid-phase microextraction (SPME).

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The choice of the capillary column is critical and typically involves a non-polar or medium-polarity stationary phase to achieve good separation of the target analytes. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties.

-

Olfactory Detection: A trained sensory panelist is positioned at the sniffing port. As compounds elute from the GC column, the panelist records the time of detection, the perceived odor quality (descriptor), and the intensity of the aroma.

-

Chemical Identification: Simultaneously, the chemical detector (e.g., Mass Spectrometer) provides data for the identification of the eluting compounds. By correlating the retention time of a detected odor with the retention time of a peak in the chromatogram, the odor can be attributed to a specific chemical compound.

Typical GC-O Parameters for Nutty and Meaty Aroma Compounds:

| Parameter | Specification |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or split, depending on concentration |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |

| Transfer Line to Sniffing Port | Heated to prevent condensation (e.g., 250 °C) |

| Humidification of Sniffing Air | To prevent nasal dryness and maintain sensory acuity |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been identified, the general canonical olfactory signaling pathway is well-established.

The binding of an odorant to its specific G protein-coupled olfactory receptor triggers a cascade of intracellular events. This leads to the depolarization of the olfactory sensory neuron and the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.

Caption: Canonical olfactory signal transduction cascade.

Experimental Workflow for Sensory Analysis

The process of characterizing the olfactory properties of a compound like this compound involves a structured workflow, from sample acquisition to data interpretation.

Caption: Workflow for the sensory analysis of a volatile compound.

Conclusion

This compound is a compound with a rich and desirable olfactory profile, characterized by nutty, meaty, and sulfurous notes. While qualitative descriptions of its aroma are well-documented, a significant opportunity exists for further research to establish quantitative sensory data, such as odor and flavor thresholds. The methodologies outlined in this guide, particularly Gas Chromatography-Olfactometry, provide a robust framework for such investigations. Furthermore, elucidating the specific olfactory receptors that interact with this thiazoline derivative would provide deeper insights into the molecular mechanisms of its perception and could have implications for the targeted design of flavors and fragrances, as well as for understanding the broader physiological impacts of specific odorants.

References

Thermal Generation of 4,5-Dimethyl-2-ethyl-3-thiazoline in Food Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-ethyl-3-thiazoline is a significant flavor compound contributing to the desirable roasted, nutty, and meaty notes in a variety of thermally processed foods. Its formation is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This technical guide provides a comprehensive overview of the thermal generation of this compound in food models, detailing its formation pathways, key experimental protocols for its study, and quantitative data from relevant research.

Formation Pathways

The thermal generation of this compound is a multi-step process rooted in the Maillard reaction. The primary precursors are sulfur-containing amino acids, such as cysteine, and specific dicarbonyl compounds and aldehydes that are themselves products of sugar degradation and the Strecker degradation of other amino acids.

A key proposed pathway for the formation of 2-ethyl-4,5-dimethyl-3-thiazoline involves the reaction of 3-mercapto-2-pentanone with acetaldehyde.[1] 3-Mercapto-2-pentanone can be formed from the reaction of hydrogen sulfide (derived from the degradation of cysteine) with 2,3-pentanedione, a dicarbonyl compound. Acetaldehyde is a common product of the Strecker degradation of the amino acid alanine.

The general mechanism for the formation of thiazolines and thiazoles in the Maillard reaction involves the reaction of an α-dicarbonyl compound with hydrogen sulfide and ammonia (both derived from the degradation of cysteine) to form an intermediate, which then reacts with an aldehyde or ketone.[1]

Quantitative Data

Quantitative data on the formation of this compound is crucial for understanding the impact of various processing parameters. The following tables summarize the available data from model system studies.

Table 1: Effect of Temperature on the Formation of Thiazolines in a Model System

| Temperature (°C) | Relative Abundance of 2,4,5-Trimethyl-3-thiazoline | Reference |

| 120 | Low | General trend from Maillard reaction studies |

| 150 | Medium | General trend from Maillard reaction studies |

| 180 | High | General trend from Maillard reaction studies |

Note: Specific quantitative data for this compound is limited in publicly available literature. The data for the structurally similar 2,4,5-trimethyl-3-thiazoline is presented as an illustrative example of the general temperature-dependent trend.

Table 2: Effect of pH on the Formation of Sulfur-Containing Volatiles

| pH | Relative Yield of Thiazoles/Thiazolines | Reference |

| Acidic (e.g., 4-5) | Generally lower yields | General trend from Maillard reaction studies |

| Neutral (e.g., 6-7) | Optimal for many thiazoline formations | General trend from Maillard reaction studies |

| Alkaline (e.g., >8) | Can lead to increased formation of other nitrogen-containing heterocycles | General trend from Maillard reaction studies |

Note: The optimal pH can vary depending on the specific precursors and other reaction conditions.

Experimental Protocols

Model System Preparation for Thermal Generation Studies

This protocol describes the creation of a model food system to study the formation of this compound.

Materials:

-

L-Cysteine hydrochloride (Sigma-Aldrich)

-

2,3-Butanedione (Sigma-Aldrich)

-

Acetaldehyde (Sigma-Aldrich)

-

Phosphate buffer (0.1 M, pH adjusted to desired value)

-

Propylene glycol (food grade)

-

Screw-capped reaction vials (10 mL)

Procedure:

-

Prepare a stock solution of L-cysteine hydrochloride (e.g., 0.1 M) in phosphate buffer.

-

Prepare stock solutions of 2,3-butanedione and acetaldehyde in propylene glycol.

-

In a reaction vial, combine the precursor solutions to achieve the desired final concentrations (e.g., cysteine: 10 mM, 2,3-butanedione: 10 mM, acetaldehyde: 10 mM).

-

Adjust the final volume with phosphate buffer.

-

Securely cap the vials.

-

Heat the vials in a controlled temperature environment (e.g., oil bath or heating block) for a specified duration (e.g., 30, 60, 90 minutes) at a set temperature (e.g., 120, 140, 160 °C).

-

After heating, immediately cool the vials in an ice bath to stop the reaction.

-

The samples are now ready for extraction and analysis.

Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification. A general procedure for the synthesis of 2,4,5-trisubstituted Δ2-thiazolines can be adapted.[2]

Materials:

-

3-Mercapto-2-pentanone

-

Acetaldehyde

-

Ammonia (aqueous solution)

-

Ethanol

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3-mercapto-2-pentanone in ethanol.

-

Add acetaldehyde and an aqueous solution of ammonia to the flask.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the generated this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5ms).

Procedure:

-

Sample Preparation:

-

For liquid model systems, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

For solid or semi-solid food models, use headspace solid-phase microextraction (HS-SPME) for volatile extraction.

-

-

GC-MS Analysis:

-

Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 40 °C for 2 min), ramp up to a higher temperature (e.g., 240 °C at a rate of 5 °C/min), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

-

-

Quantification:

-

Create a calibration curve using the synthesized standard of this compound at various concentrations.

-

For more accurate quantification, especially in complex food matrices, employ a stable isotope dilution assay (SIDA) using a labeled internal standard.

-

Conclusion

The thermal generation of this compound is a key contributor to the desirable flavor profiles of many cooked foods. Understanding its formation pathways and the influence of processing parameters is essential for controlling and optimizing food flavor. The experimental protocols outlined in this guide provide a framework for researchers to investigate the formation of this important aroma compound in various food model systems. Further research is needed to generate more specific quantitative data to build predictive models for its formation, which will be invaluable for the food industry and flavor chemistry research.

References

- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Perception of 2-Ethyl-4,5-dimethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4,5-dimethyl-3-thiazoline is a volatile heterocyclic compound that contributes to the sensory profile of various food products. This technical guide provides a comprehensive overview of the current understanding of its sensory perception, including its characteristic aroma and flavor, and discusses the methodologies used to evaluate these properties. While quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes the existing qualitative descriptions and outlines the standard experimental protocols relevant to its sensory analysis.

Sensory Profile of 2-Ethyl-4,5-dimethyl-3-thiazoline

The sensory perception of 2-ethyl-4,5-dimethyl-3-thiazoline is primarily characterized by its distinct nutty aroma and flavor.[1] It is also associated with the savory and meaty notes found in cooked beef.[2] The overall flavor profile can be complex, with nuances that may be influenced by its concentration and the food matrix in which it is present. Thiazolines, as a class of compounds, are known to be formed during the Maillard reaction in processed foods, contributing to a wide range of savory and sweet aromas, from meaty and fatty to popcorn and roasted rice notes.[2]

Quantitative Sensory Data

Detailed quantitative sensory data for 2-ethyl-4,5-dimethyl-3-thiazoline, such as odor and taste detection thresholds, are not extensively reported in the available scientific literature. The following table summarizes the qualitative sensory descriptors that have been associated with this compound.

| Sensory Attribute | Descriptor | Source |

| Odor | Nutty | [1] |

| Meaty (in the context of cooked beef) | [2] | |

| Flavor | Nutty | [1] |

Experimental Protocols for Sensory Analysis

The evaluation of the sensory properties of volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline typically involves a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture.[3] A sample containing the volatile compounds is injected into a gas chromatograph, which separates the individual components. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[3]

Generalized GC-O Protocol:

-

Sample Preparation: A sample containing 2-ethyl-4,5-dimethyl-3-thiazoline is prepared, often through solvent extraction or headspace analysis of a food matrix.

-

Gas Chromatography: The extract is injected into a GC equipped with an appropriate capillary column (e.g., a non-polar or polar column depending on the overall composition of the sample). The oven temperature is programmed to separate the volatile compounds based on their boiling points and chemical properties.

-

Olfactometry: A trained panelist sniffs the effluent from the GC at a sniffing port and records the retention time and a descriptor for each detected odor. The intensity of the odor can also be rated.

-

Data Analysis: The olfactometry data is correlated with the data from the chemical detector to identify the compound responsible for each odor.

Sensory Panel Evaluation

Sensory panels, composed of trained individuals, are used to provide detailed descriptions and quantitative measurements of the sensory attributes of a substance.

Generalized Sensory Panel Protocol:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and scale the intensity of specific aroma and flavor attributes, including "nutty" and "meaty" characteristics.

-

Sample Preparation: Samples of 2-ethyl-4,5-dimethyl-3-thiazoline are prepared at various concentrations in a neutral medium (e.g., water, oil, or a simple food base) to determine detection and recognition thresholds.

-

Evaluation Procedure: Panelists evaluate the samples in a controlled environment to minimize distractions. They are typically asked to rate the intensity of various sensory attributes on a labeled magnitude scale.

-

Data Analysis: The data from the sensory panel is statistically analyzed to determine the sensory profile of the compound and to calculate detection and recognition thresholds.

Signaling Pathways in Sensory Perception

The perception of volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline is initiated by the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptor that binds to 2-ethyl-4,5-dimethyl-3-thiazoline has not been identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating a G-protein (typically Golf). This activation initiates a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, resulting in the perception of smell.

Similarly, the perception of taste involves the interaction of molecules with taste receptors on the tongue. While thiazole derivatives have been studied in the context of bitter taste receptors (TAS2Rs), the specific gustatory receptor for 2-ethyl-4,5-dimethyl-3-thiazoline is unknown.

Conclusion and Future Directions

2-Ethyl-4,5-dimethyl-3-thiazoline is a significant contributor to the nutty and meaty aromas of various foods. While its qualitative sensory characteristics are established, there is a clear need for further research to quantify its sensory impact, including the determination of odor and taste thresholds. Detailed flavor profile analysis using trained sensory panels and advanced instrumental techniques like GC-O would provide a more complete understanding of its contribution to food flavor. Furthermore, identifying the specific human olfactory and gustatory receptors that interact with this compound will be crucial for elucidating the molecular mechanisms underlying its perception and for potential applications in flavor chemistry and drug development.

References

An In-depth Technical Guide on the Precursors for the Formation of 4,5-Dimethyl-2-ethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-2-ethyl-3-thiazoline is a significant heterocyclic compound, notably recognized for its contribution to the aroma profile of various food products and its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the precursors and reaction pathways leading to the formation of this trisubstituted thiazoline. Particular emphasis is placed on the Maillard reaction, a key chemical process in food science, which serves as a primary route for its synthesis. This document details the core precursors, outlines the reaction mechanism, presents available quantitative data, and provides insights into experimental considerations for its synthesis.

Introduction

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are structural components of various natural products and pharmacologically active molecules. This compound, a member of this family, is particularly known for its characteristic nutty, meaty, and roasted aroma, making it a key flavor compound in thermally processed foods.[1][2] Beyond its role in flavor chemistry, the thiazoline ring is a scaffold of interest in drug discovery due to its diverse biological activities. Understanding the precursors and formation mechanisms of this compound is crucial for controlling its formation in food products and for its targeted synthesis in pharmaceutical applications.

Primary Formation Pathway: The Maillard Reaction

The formation of this compound is predominantly attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[3] This reaction is responsible for the development of color and flavor in a wide variety of cooked foods.

Core Precursors

The key precursors for the formation of this compound in the Maillard reaction are:

-

A Sulfur Source (Thiol): Typically derived from the thermal degradation of the amino acid cysteine . Cysteine readily decomposes upon heating to produce hydrogen sulfide (H₂S) and other reactive sulfur-containing intermediates.

-

An α-Dicarbonyl Compound: Butane-2,3-dione (also known as diacetyl) is the primary α-dicarbonyl precursor for the dimethyl substitution at the C4 and C5 positions of the thiazoline ring.

-

An Aldehyde: Propanal serves as the precursor for the ethyl group at the C2 position of the thiazoline ring.

Table 1: Core Precursors for the Formation of this compound

| Precursor Category | Specific Precursor | Role in Final Structure |

| Sulfur Source | Cysteine (or its degradation products) | Provides the sulfur atom and the nitrogen atom for the thiazoline ring. |

| α-Dicarbonyl | Butane-2,3-dione (Diacetyl) | Provides the two methyl groups and the adjacent carbon atoms for the C4 and C5 positions. |

| Aldehyde | Propanal | Provides the ethyl group for the C2 position. |

Proposed Reaction Mechanism

The formation of this compound from its precursors via the Maillard reaction is a multi-step process. A plausible mechanism is outlined below, based on established principles of thiazoline synthesis in food systems.[4]

Step 1: Formation of the Key Intermediate, 3-Mercapto-2-butanone

The initial step involves the reaction between the degradation products of cysteine (specifically hydrogen sulfide) and the α-dicarbonyl compound, butane-2,3-dione. This reaction forms the key intermediate, 3-mercapto-2-butanone.

Step 2: Reaction with Propanal and Ammonia

The newly formed 3-mercapto-2-butanone then reacts with propanal and ammonia (also a product of amino acid degradation). This is a cyclization-condensation reaction.

Step 3: Formation of the Thiazoline Ring

The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable this compound ring structure.

Caption: Proposed reaction pathway for the formation of this compound.

Experimental Considerations and Synthesis

General Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data on the formation of this compound is sparse in the literature. However, it is understood that the yield of this and other thiazolines is influenced by several factors in the Maillard reaction:

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the formation of volatile compounds, including thiazolines.

-

pH: The pH of the reaction medium can significantly impact the rate of the Maillard reaction and the specific pathways that are favored.

-

Concentration of Precursors: The relative concentrations of cysteine, butane-2,3-dione, and propanal will directly affect the yield of the final product.

Further research is needed to establish a clear quantitative relationship between these parameters and the yield of this compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76788-46-0 | [2] |

| Molecular Formula | C₇H₁₃NS | [2] |

| Molecular Weight | 143.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Nutty, meaty, roasted, coffee, chocolate | [1][2] |

| Boiling Point | 198-200 °C at 760 mmHg | [1] |

| Flash Point | 65.6 °C (150.0 °F) | [5] |

Conclusion

The formation of this compound is a fascinating example of the complex chemistry that occurs during the Maillard reaction. The key precursors have been identified as cysteine (or a derivative), butane-2,3-dione, and propanal. While the general reaction mechanism is understood, there is a need for more detailed experimental protocols and quantitative studies to fully elucidate the kinetics and optimize the synthesis of this important flavor and potential pharmaceutical compound. This guide provides a foundational understanding for researchers and scientists working in the fields of food chemistry, flavor science, and drug development.

References

- 1. This compound [flavscents.com]

- 2. 4,5-二甲基-2-乙基-3-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 76788-46-0 [thegoodscentscompany.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline, a heterocyclic compound with applications in flavor chemistry and as a potential building block in medicinal chemistry. The synthesis is based on the well-established condensation reaction between a β-aminothiol and a suitable carboxylic acid derivative, a common and effective method for the formation of 2-thiazoline rings.[1][2]

Introduction

This compound is a volatile organic compound noted for its distinct organoleptic properties, described as nutty, meaty, and coffee-like. Beyond its use in the flavor and fragrance industry, the thiazoline ring system is a recurring motif in various biologically active molecules and serves as a valuable intermediate in organic synthesis.[2][3] The protocol outlined below describes a two-step process commencing with the synthesis of the key intermediate, 3-amino-2-butanethiol, followed by its condensation with propionyl chloride to yield the target compound.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of 3-Amino-2-butanethiol: This intermediate is prepared from a suitable starting material. For the purpose of this protocol, we will assume the availability of 3-amino-2-butanol, which can be converted to the corresponding thiol.

-

Condensation to form this compound: The synthesized 3-amino-2-butanethiol is then reacted with propionyl chloride in the presence of a base to facilitate the cyclization and formation of the thiazoline ring.

Experimental Protocols

Materials and Equipment

-

Reagents: 3-amino-2-butanol, Thiourea, Hydrobromic acid, Sodium hydroxide, Propionyl chloride, Triethylamine, Dichloromethane (DCM), Diethyl ether, Anhydrous magnesium sulfate, Deuterated chloroform (CDCl₃).

-

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, glassware for distillation, NMR spectrometer, IR spectrometer, Mass spectrometer.

Protocol 1: Synthesis of 3-Amino-2-butanethiol Hydrochloride

This protocol is adapted from general methods for the conversion of amino alcohols to aminothiols.

Step 1: Formation of the Thiouronium Salt

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 3-amino-2-butanol in 100 mL of 48% hydrobromic acid.

-

Add 8.5 g of thiourea to the solution.

-

Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude thiouronium salt.

Step 2: Hydrolysis to the Aminothiol

-

To the crude thiouronium salt, add 100 mL of a 20% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4 hours.

-

Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any non-basic impurities.

-

The aqueous layer containing the desired 3-amino-2-butanethiol hydrochloride is used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization reaction to form the final product.

-

Place the aqueous solution of 3-amino-2-butanethiol hydrochloride in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Add 150 mL of dichloromethane (DCM) to the flask.

-

Slowly add triethylamine (2.5 equivalents relative to the starting 3-amino-2-butanol) to the stirred mixture, ensuring the temperature does not exceed 5 °C.

-

In the dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in 50 mL of dry DCM.

-

Add the propionyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles |

| 3-Amino-2-butanol | 89.14 | 10.0 g | 0.112 |

| Thiourea | 76.12 | 8.5 g | 0.112 |

| Propionyl chloride | 92.52 | 11.3 g (10.3 mL) | 0.123 |

| This compound | 143.25 | Expected ~10-12 g | ~0.07-0.08 |

Table 2: Characterization Data for this compound

| Property | Value |